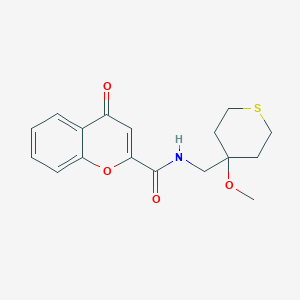

![molecular formula C16H22N4O4S B2677032 1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946257-34-7](/img/structure/B2677032.png)

1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are a type of heterocyclic compound that have been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis

The molecular structure of similar compounds involves a pyrano[2,3-d]pyrimidine scaffold . This structure is characterized by a pyrimidine ring fused with a pyran ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve photochemical processes . For example, photo-excited state functions generated from Na2 eosin Y have been employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Scientific Research Applications

Organic Chemistry

- Summary of the Application : Pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines are synthesized using magnetized deionized water (MDW) as a green solvent under catalyst-free conditions . This method is eco-friendly, simple, low-cost, and yields high reaction rates .

- Methods of Application : The reactions are carried out in a short period of time, and the reaction rates are followed spectrophotometrically by monitoring the changes in the absorption spectrum of the reaction mixture in ordinary deionized water and MDW .

- Results or Outcomes : All reactions carried out in a short period of time and the products are obtained in high-to-excellent yields .

Medicinal Chemistry

- Summary of the Application : Pyrimidine derivatives, including pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have a broad range of applications in medicinal chemistry . They exhibit anti-bronchitis, hepatoprotective, anti-AIDS, and anti-tumor activities .

- Methods of Application : The synthesis of these compounds involves the reaction of 1,3-dielectrophilic component with urea derivative in the presence of K2CO3 .

- Results or Outcomes : The resulting compounds, such as 7-Amino-5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]-pyrimidine-6-carbonitrile, have shown promising biological activities .

Future Directions

The future directions in the research of similar compounds may involve the development of more efficient synthesis methods and the exploration of their biological activities . For example, research is being conducted to expand the use of non-metallic organic dyes in the synthesis of pyrano[2,3-d]pyrimidine scaffolds .

properties

IUPAC Name |

1,3-dimethyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-18-14(22)11-10-12(25-15(11)19(2)16(18)23)13(21)17-4-3-5-20-6-8-24-9-7-20/h10H,3-9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBGVHPGABSITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NCCCN3CCOCC3)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)

![2-{[1-(2-Hydroxyquinoline-4-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2676952.png)

![6-Methyl-3-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2676954.png)

![3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2676957.png)

![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2676959.png)

![1-(4-fluorophenyl)-5-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2676966.png)

![2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2676968.png)

![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)